Cas no 2411277-72-8 (N-{4-(difluoromethyl)pyrimidin-2-ylmethyl}prop-2-enamide)

N-{4-(difluoromethyl)pyrimidin-2-ylmethyl}prop-2-enamide is a specialized pyrimidine derivative featuring a difluoromethyl group and an acrylamide moiety. Its molecular structure combines the reactivity of the acrylamide group with the stability and electronic effects imparted by the difluoromethyl-substituted pyrimidine ring. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a versatile intermediate in the synthesis of biologically active molecules. The difluoromethyl group enhances metabolic stability and lipophilicity, while the acrylamide functionality allows for further derivatization or polymerization. Its precise reactivity profile makes it suitable for applications in medicinal chemistry and material science, particularly in the development of targeted inhibitors or functional polymers.
N-{4-(difluoromethyl)pyrimidin-2-ylmethyl}prop-2-enamide structure
2411277-72-8 structure
Product Name:N-{4-(difluoromethyl)pyrimidin-2-ylmethyl}prop-2-enamide
CAS No:2411277-72-8
MF:C9H9F2N3O
MW:213.184068441391
CID:5416184
PubChem ID:146108153
Update Time:2025-05-21

N-{4-(difluoromethyl)pyrimidin-2-ylmethyl}prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • N-{[4-(difluoromethyl)pyrimidin-2-yl]methyl}prop-2-enamide
    • Z2738283770
    • 2411277-72-8
    • EN300-26576618
    • N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]prop-2-enamide
    • N-[[4-(Difluoromethyl)-2-pyrimidinyl]methyl]-2-propenamide
    • N-{4-(difluoromethyl)pyrimidin-2-ylmethyl}prop-2-enamide
    • Inchi: 1S/C9H9F2N3O/c1-2-8(15)13-5-7-12-4-3-6(14-7)9(10)11/h2-4,9H,1,5H2,(H,13,15)
    • InChI Key: DVORLHKZCCXCBB-UHFFFAOYSA-N
    • SMILES: C(NCC1=NC=CC(C(F)F)=N1)(=O)C=C

Computed Properties

  • Exact Mass: 213.07136824g/mol
  • Monoisotopic Mass: 213.07136824g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 54.9Ų

Experimental Properties

  • Density: 1.248±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 375.2±42.0 °C(Predicted)
  • pka: 13.47±0.46(Predicted)

N-{4-(difluoromethyl)pyrimidin-2-ylmethyl}prop-2-enamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26576618-0.05g
N-{[4-(difluoromethyl)pyrimidin-2-yl]methyl}prop-2-enamide
2411277-72-8 95.0%
0.05g
$246.0 2025-03-20

Additional information on N-{4-(difluoromethyl)pyrimidin-2-ylmethyl}prop-2-enamide

N-{4-(Difluoromethyl)Pyrimidin-2-ylmethyl}Prop-2-enamide: A Comprehensive Overview

The compound with CAS No. 2411277-72-8, known as N-{4-(difluoromethyl)pyrimidin-2-ylmethyl}prop-2-enamide, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a pyrimidine ring with a difluoromethyl substituent and an amide group. The integration of these functional groups imparts the molecule with intriguing chemical properties and potential biological activities.

Recent studies have highlighted the importance of pyrimidine derivatives in drug discovery, particularly in the development of anticancer agents. The presence of the difluoromethyl group in this compound adds another layer of complexity to its structure, potentially enhancing its pharmacokinetic properties. Researchers have explored the synthesis of this compound through various routes, including nucleophilic substitution and coupling reactions, which have been optimized to achieve high yields and purity.

One of the most promising aspects of N-{4-(difluoromethyl)pyrimidin-2-ylmethyl}prop-2-enamide is its potential as a kinase inhibitor. Kinases are enzymes that play a critical role in cellular signaling pathways, and their dysregulation is often associated with diseases such as cancer. In vitro assays have demonstrated that this compound exhibits potent inhibitory activity against several key kinases, making it a valuable candidate for further preclinical studies.

The amide group in the molecule also contributes to its solubility and bioavailability, which are crucial factors for drug delivery. Additionally, the prop-2-enamide moiety introduces conjugation into the structure, potentially influencing the molecule's electronic properties and reactivity. These features make N-{4-(difluoromethyl)pyrimidin-2-ylmethyl}prop-2-enamide a versatile building block for medicinal chemistry applications.

Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on this compound. These studies have provided insights into its binding interactions with target proteins, revealing potential mechanisms of action. Furthermore, structural modifications of the compound are being explored to enhance its selectivity and reduce off-target effects, which are essential for developing effective therapeutic agents.

In conclusion, N-{4-(difluoromethyl)pyrimidin-2-ylmethyl}prop-2-enamide represents a compelling example of how structural diversity can be leveraged to design novel chemical entities with therapeutic potential. As research continues to unfold, this compound may pave the way for innovative treatments in oncology and other disease areas.

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